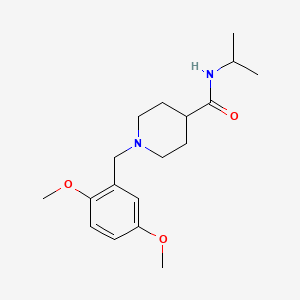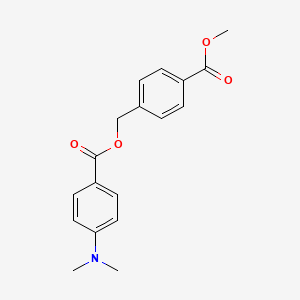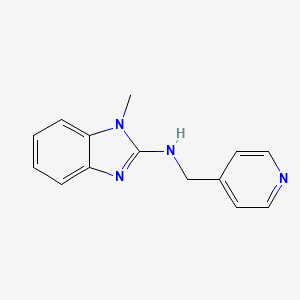![molecular formula C16H25N3O4S B5717181 N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide, also known as N-(3-(dimethylamino)propyl)-N-(4-(morpholin-4-ylsulfonyl)phenyl)benzamide or simply known as JNJ-26854165, is a small molecule inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2). It was first discovered and synthesized by Janssen Pharmaceuticals in 2009.
Mechanism of Action
JNJ-26854165 is a selective inhibitor of EZH2, which is a member of the polycomb repressive complex 2 (PRC2). PRC2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), which leads to the repression of gene expression. EZH2 is the catalytic subunit of PRC2 and is responsible for the methylation of H3K27. JNJ-26854165 binds to the catalytic domain of EZH2 and inhibits its activity, leading to the reduction of H3K27 methylation and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
JNJ-26854165 has been shown to have significant biochemical and physiological effects in cancer cells. In preclinical studies, JNJ-26854165 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer models. JNJ-26854165 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as docetaxel and bortezomib.
Advantages and Limitations for Lab Experiments
JNJ-26854165 has several advantages and limitations for lab experiments. One advantage is its high selectivity for EZH2, which minimizes off-target effects. Another advantage is its ability to induce apoptosis and inhibit cell proliferation in cancer cells. However, one limitation is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential for toxicity, which can limit its therapeutic potential.
Future Directions
There are several future directions for the development of JNJ-26854165. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict response to JNJ-26854165. Additionally, the combination of JNJ-26854165 with other therapeutic agents is an area of active research, as it may enhance its anti-tumor activity. Finally, the development of EZH2-specific imaging agents may enable non-invasive monitoring of EZH2 activity in vivo.
Synthesis Methods
The synthesis of JNJ-26854165 involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with morpholine to form 4-(morpholin-4-yl)benzoic acid. The second step involves the reaction of 4-(morpholin-4-yl)benzoic acid with N,N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamidedimethyl-1,3-propanediamine to form N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide[3-(dimethylamino)propyl]-4-(morpholin-4-yl)benzamide. The final step involves the reaction of N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide[3-(dimethylamino)propyl]-4-(morpholin-4-yl)benzamide with p-toluenesulfonyl chloride to form N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide.
Scientific Research Applications
JNJ-26854165 has been extensively studied for its potential use in the treatment of cancer. EZH2 is a histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. Overexpression of EZH2 has been observed in various types of cancer, including prostate, breast, and lymphoma. JNJ-26854165 inhibits the activity of EZH2, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells. Preclinical studies have shown promising results in various cancer models, including prostate cancer, breast cancer, and lymphoma.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18(2)8-4-7-17-16(20)14-5-3-6-15(13-14)24(21,22)19-9-11-23-12-10-19/h3,5-6,13H,4,7-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUROMQPEFGSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-3-(morpholin-4-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)



![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)


![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)